molecular formula C17H18ClNO2S2 B2773492 (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706291-70-4

(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2773492
CAS RN: 1706291-70-4
M. Wt: 367.91
InChI Key: CVWBPVMOHYKBOK-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiazepane class of compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a neuroprotective agent.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been shown to inhibit the growth of bacterial and fungal cells by interfering with the synthesis of their cell walls. The compound has also been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus. In addition, (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has a number of biochemical and physiological effects. For example, the compound has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective activity. In addition, (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been shown to reduce the activity of enzymes involved in the metabolism of drugs, which may have implications for its use in combination with other drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is its broad-spectrum activity against bacterial, fungal, and viral pathogens. This makes it a potentially useful compound for the development of new antimicrobial agents. However, one of the limitations of the compound is its relatively low potency compared to other antimicrobial agents. This may limit its usefulness in clinical settings.

Future Directions

There are several potential future directions for research on (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone. One area of interest is the development of more potent analogs of the compound for use as antimicrobial agents. Another potential direction is the investigation of the compound's neuroprotective activity for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's anticancer activity could be further explored for the development of new cancer therapies.

Synthesis Methods

The synthesis of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been reported in the literature. The synthesis involves the reaction of 5-chloro-2-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 1,4-thiazepane-7-carboxylic acid in the presence of triethylamine and acetic anhydride to yield the final product.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S2/c1-21-14-5-4-12(18)11-13(14)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWBPVMOHYKBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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